Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride
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Overview
Description
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO4 and a molecular weight of 239.7 g/mol . It is a hydrochloride salt form of a carboxylate ester, featuring a tetrahydro-2H-pyran ring substituted with a hydroxyethylamino group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride typically involves the reaction of methyl 4-oxane-4-carboxylate with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and leading to various biochemical effects . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 4-[(2-hydroxyethyl)amino]oxane-4-carboxylate hydrochloride include:
- Methyl 4-aminooxane-4-carboxylate hydrochloride
- Methyl 4-[(2-hydroxyethyl)amino]tetrahydro-2H-pyran-4-carboxylate hydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both hydroxyethyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
methyl 4-(2-hydroxyethylamino)oxane-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-13-8(12)9(10-4-5-11)2-6-14-7-3-9;/h10-11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIPCBLNWBFDIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)NCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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